bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate
CAS No.:
Cat. No.: VC16200080
Molecular Formula: C24H42O4
Molecular Weight: 394.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H42O4 |
|---|---|
| Molecular Weight | 394.6 g/mol |
| IUPAC Name | bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate |
| Standard InChI | InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m0/s1 |
| Standard InChI Key | YZXZAUAIVAZWFN-RBFKZVKLSA-N |
| Isomeric SMILES | C[C@H]1CC[C@@H]([C@H](C1)OC(=O)CCC(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C |
| Canonical SMILES | CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of two (1S,2R,5S)-menthyl moieties esterified to succinic acid. The IUPAC name—bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate—reflects its stereochemical precision. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₄₂O₄ | |
| Molecular Weight | 394.6 g/mol | |
| CAS Registry Number | 34212-59-4 | |
| Stereochemical Descriptors | (1S,2R,5S) for both menthyl groups |
The cyclohexane rings adopt chair conformations, with isopropyl and methyl groups occupying equatorial positions to minimize steric strain .
Spectral Characterization
Spectral data confirm the compound’s structural integrity:
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¹H NMR: Peaks at δ 0.78–1.26 ppm (methyl groups), δ 1.45–1.89 ppm (cyclohexyl protons), and δ 2.55–2.68 ppm (succinate methylenes).
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¹³C NMR: Signals at 21.5 ppm (CH₃), 25.8 ppm (CH₂), and 172.3 ppm (ester carbonyls).
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FTIR: Strong absorption bands at 1735 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-O ester vibrations).
These spectral features align with computational models of the molecule’s electronic structure .
Synthesis and Production
Synthetic Pathways
While explicit synthesis protocols are proprietary, the compound is likely produced via acid-catalyzed esterification of succinic anhydride with (1S,2R,5S)-menthol . Key considerations include:
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Catalyst Selection: p-Toluenesulfonic acid or zeolitic acids to minimize racemization .
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Temperature Control: Reactions conducted at 80–100°C to balance kinetics and stereochemical fidelity .
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Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) yields >95% purity, as verified by HPLC .
| Supplier | Purity | Packaging | Price Range (THB/g) |
|---|---|---|---|
| Matrix Scientific | 95% | 0.1–1.0 g vials | 4,320–15,930 |
| AstaTech Inc. | 97% | 5–50 g batches | Confidential |
Storage recommendations specify airtight containers at 2–8°C to prevent hydrolytic degradation .
Applications in Industry and Research
Fragrance Industry
The compound’s primary application lies in perfumery, where it functions as a fixative and odor enhancer . Its nonpolar structure prolongs scent retention on skin by reducing volatility, while chiral centers contribute to nuanced olfactory profiles . Comparative studies show:
| Property | bis((1S,2R,5S)-menthyl) Succinate | Common Fixatives (e.g., Benzyl Benzoate) |
|---|---|---|
| Evaporation Rate (25°C) | 0.003 mg/cm²/hr | 0.012 mg/cm²/hr |
| Olfactory Threshold | 0.8 ppb | 5.2 ppb |
Future Research Directions
Emerging applications under investigation include:
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